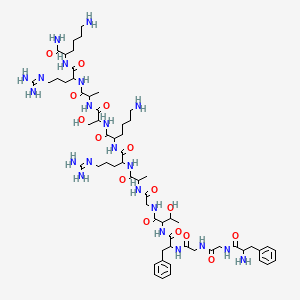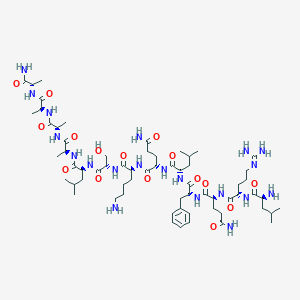
160543-97-5
カタログ番号 B612667
CAS番号:
160543-97-5
分子量: 1095.18
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycoprotein 276-286 is a Db-restricted peptide derived from the lymphocytic choriomeningitis virus (LCMV) glycoprotein (GP) and corresponds to amino acids 276-286 . It is a solid powder in appearance .
Molecular Structure Analysis
The molecular formula of Glycoprotein 276-286 is C46H70N12O17S . The exact molecular structure is not provided in the available sources.Physical And Chemical Properties Analysis
The molecular weight of Glycoprotein 276-286 is 1095.18 . It has a predicted density of 1.378±0.06 g/cm3 . The boiling point is predicted to be 1664.8±65.0°C . It is soluble in DMSO .科学的研究の応用
Understanding the Role of Science in Society
- Science's Impact on Technology and Humanity : Research highlights that scientific endeavors not only probe the mysteries of the universe and life but also lead to technological advancements benefiting humanity and creating wealth (Press, 2013).
Ethical and Social Aspects in Scientific Research
- Addressing Social Concerns in Scientific Research : Studies emphasize the importance of considering ethical, legal, and social aspects in areas like genomics and nanotechnology, suggesting that research processes can be a focal point for integrating societal concerns (Schuurbiers & Fisher, 2009).
Data Management and Sharing in Research
- Challenges and Practices in Data Sharing : Research indicates that scientists often face challenges in data sharing due to factors like time constraints and lack of funding, impacting the long-term preservation of data (Tenopir et al., 2011).
Enhancing Scientific Research through Software Frameworks
- Improving Research through Scientific Software Frameworks : Studies discuss the development and use of scientific software frameworks to enhance research productivity, especially in grid computing (Appelbe et al., 2007).
Collaborative Models in Scientific Research
- Hackathons for Accelerating Scientific Discoveries : Research shows that hackathons can enhance collaborative science by providing cross-validation of study designs and data sets before publication, promoting reproducibility and peer review (Ghouila et al., 2018).
Fostering Scientific Credibility
- Reinforcing Scientific Credibility : A study discusses the need for reinforcing scientific credibility in the face of misinformation and emphasizes the importance of education in scientific methods and processes (Vekemans, 2023).
Impact of In-House Scientific Research
- Advantages of In-House Research in Industry : Evidence suggests that in-house scientific research in firms enhances their ability to utilize external scientific information, especially seen in the US pharmaceutical industry (Gambardella, 1992).
Hierarchies in Scientific Disciplines
- Hierarchy of Sciences and Research Outcomes : Research indicates that different scientific disciplines exhibit varying degrees of 'hardness' in their research processes, impacting the nature of hypotheses tested and outcomes reported (Fanelli, 2010).
Big Data in Scientific Research
- Usage of Big Data in Research : The paper discusses how big data is utilized in scientific research, particularly in complex experiments like the discovery of the Higgs boson particle (Krishnan, 2020).
Educational Aspects of Scientific Inquiry
- Transition from Engineering to Science Models in Education : A study examines how students transition from an engineering model to a science model in experimentation, which affects their approach to inquiry and evidence interpretation (Schauble et al., 1991).
Role of Nurses in Translational Research
- Nurses in Translational Research : This research emphasizes the critical role of nurse scientists in applying findings from healthcare science in clinical settings, contributing to translational research (Grady, 2010).
Measuring Scientific Impact
- Evaluating Scientific Impact : The paper assesses existing impact metrics like the h-index and discusses their limitations in measuring the broader impact of scientific research beyond academia (Grech & Rizk, 2018).
特性
CAS番号 |
160543-97-5 |
|---|---|
分子式 |
C₄₆H₇₀N₁₂O₁₇S |
分子量 |
1095.18 |
配列 |
One Letter Code: SGVENPGGYCL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Orexin B (human)
205640-91-1
NP 396
158475-79-7
NP(118-126)
124454-83-7
N/Ofq-(1-13)-NH2
178064-02-3








